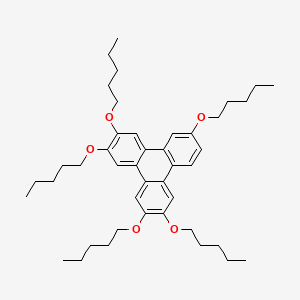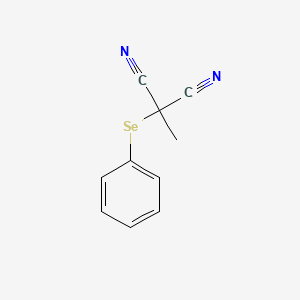
Methyl(phenylselanyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenylselanyl)propanedinitrile is an organic compound that contains selenium, a relatively rare element in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(phenylselanyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of phenylselanyl chloride with malononitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide at room temperature under an inert atmosphere . This reaction typically proceeds with high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of selenium-containing reagents due to their potential toxicity.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenylselanyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of nitrile groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(phenylselanyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl(phenylselanyl)propanedinitrile involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the nitrile groups can interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylselanyl derivatives: Compounds like phenylselanyl chloride and phenylselanyl alcohol share the selenium-containing phenyl group.
Nitrile-containing compounds: Malononitrile and benzylidenemalononitrile are structurally similar due to the presence of nitrile groups.
Uniqueness
Methyl(phenylselanyl)propanedinitrile is unique due to the combination of the phenylselanyl group and the nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
CAS No. |
141439-28-3 |
|---|---|
Molecular Formula |
C10H8N2Se |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-methyl-2-phenylselanylpropanedinitrile |
InChI |
InChI=1S/C10H8N2Se/c1-10(7-11,8-12)13-9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
NYKQOHZANIATFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


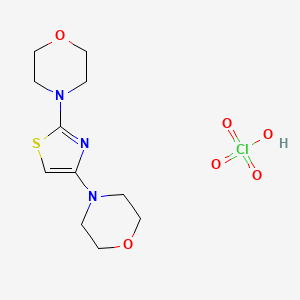
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
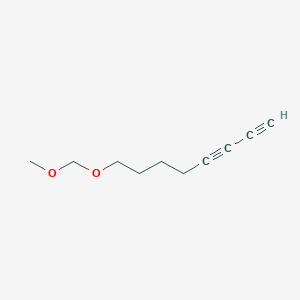
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
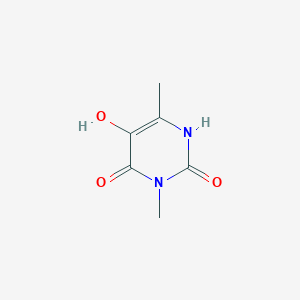
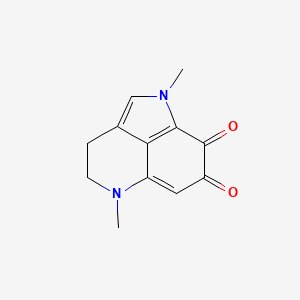
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
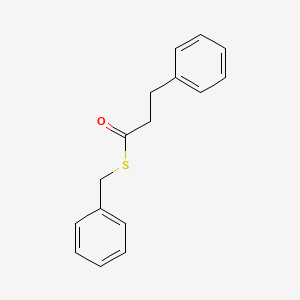
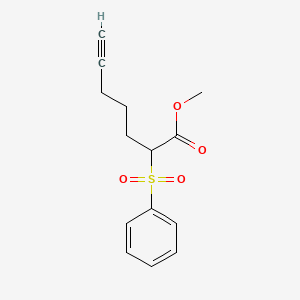
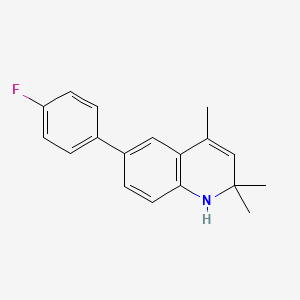
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)

